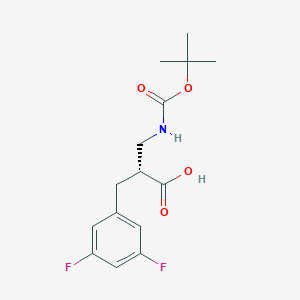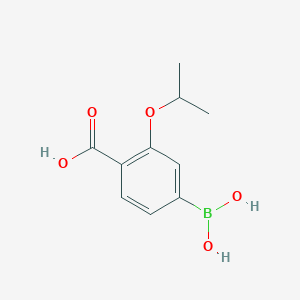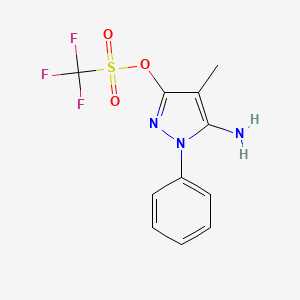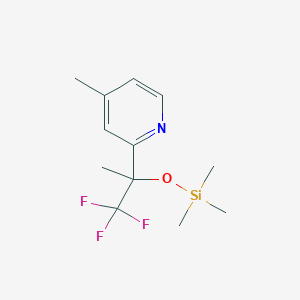
Boc-(r)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 3,5-difluorobenzyl substituent on the propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with a Boc group, followed by the introduction of the 3,5-difluorobenzyl substituent through nucleophilic substitution reactions. The final step involves the coupling of the protected amino acid with the appropriate reagents to form the desired product.
Industrial Production Methods
Industrial production of Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the 3,5-difluorobenzyl group can enhance binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Boc-®-3-amino-2-(3,5-dichlorobenzyl)propanoic acid
- Boc-®-3-amino-2-(3,5-dimethylbenzyl)propanoic acid
- Boc-®-3-amino-2-(3,5-dimethoxybenzyl)propanoic acid
Uniqueness
Boc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid is unique due to the presence of the 3,5-difluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C15H19F2NO4 |
|---|---|
Molekulargewicht |
315.31 g/mol |
IUPAC-Name |
(2R)-2-[(3,5-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)4-9-5-11(16)7-12(17)6-9/h5-7,10H,4,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
InChI-Schlüssel |
HMYBZEUDZWSNCA-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC(=C1)F)F)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC(=C1)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)







![2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983040.png)

![tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13983048.png)



